molecular formula C21H17FN4O2S B2740608 N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 577697-79-1

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

Katalognummer: B2740608
CAS-Nummer: 577697-79-1
Molekulargewicht: 408.45
InChI-Schlüssel: COUMMSCYICFFSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzylamine, 4-fluorobenzenesulfonyl chloride.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Wirkmechanismus

The mechanism of action of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Biologische Aktivität

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a benzylamino group and a fluorobenzenesulfonamide moiety. Its structural formula can be represented as follows:

C18H17FN2O2S\text{C}_{18}\text{H}_{17}\text{F}\text{N}_2\text{O}_2\text{S}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it may target kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting its utility as an antibiotic agent.
  • Anticancer Activity : Research has indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of 25 µM, indicating potent cytotoxicity (source: MDPI) .
  • Study 2 : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent (source: PubChem data) .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget/Cell LineIC50/MIC ValueReference
CytotoxicityMCF-7 (breast cancer)25 µMMDPI
Antimicrobial ActivityStaphylococcus aureus15 µg/mLPubChem
Enzyme InhibitionKinase (specific target)Not specifiedInternal study

Eigenschaften

IUPAC Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMMSCYICFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.